2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Description
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with chlorine atoms at positions 2 and 4, a methyl group at position 5, and a carboxylic acid at position 6. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal and agrochemical synthesis. The carboxylic acid group enhances polarity, influencing solubility and bioavailability, while the chlorine and methyl substituents modulate reactivity and binding affinity in biological systems .
Properties
IUPAC Name |
2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-2-3-5(9)12-8(10)13-6(3)11-4(2)7(14)15/h1H3,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUHMLDIQYQXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=NC(=N2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089769-97-9 | |
| Record name | 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps starting from simpler pyrimidine derivatives. One common approach is the Cu-catalyzed reaction of 5-bromo-2,4-dichloropyrimidine with appropriate reagents to introduce the pyrrolo[2,3-d]pyrimidine core. The reaction conditions often require a copper catalyst, a suitable solvent, and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Ensuring high purity and yield is crucial for industrial applications, and various purification techniques like recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : Converting the methyl group to a carboxylic acid.
Reduction: : Reducing the chlorine atoms to hydrogen.
Substitution: : Replacing chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
Oxidation: : this compound.
Reduction: : 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Substitution: : Various substituted pyrrolo[2,3-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole-containing compounds, including derivatives of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. For instance, compounds derived from this structure have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. The minimum inhibitory concentration (MIC) values indicate that these compounds can be significantly more potent than traditional antibiotics like vancomycin .
2. Anticancer Research
The compound's structure allows it to interact with biological targets involved in cancer progression. Studies indicate that pyrimidine derivatives can inhibit key enzymes and pathways involved in tumor growth and metastasis. The compound has been evaluated for its potential to act on various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .
3. Synthetic Chemistry
In synthetic organic chemistry, 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore modifications that can lead to novel compounds with enhanced biological activities. This versatility makes it a target for further research aimed at developing new therapeutic agents .
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of pyrrole derivatives based on the core structure of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine and evaluated their antibacterial activity against various strains of bacteria. The results showed that certain derivatives exhibited MIC values lower than those of established antibiotics, indicating a potential for new treatments against resistant bacterial infections.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.125 | MRSA |
| Compound B | 0.5 | MSSA |
| Compound C | 1.0 | E. coli |
Case Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, derivatives of the compound were tested against human cancer cell lines. The study found that specific modifications to the pyrrolo[2,3-d]pyrimidine core led to increased cytotoxicity compared to untreated controls.
| Cell Line | IC50 (µM) | Treatment |
|---|---|---|
| HeLa | 5 | Compound D |
| MCF-7 | 10 | Compound E |
| A549 | 15 | Compound F |
Mechanism of Action
The mechanism by which 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Chlorine Atoms: The 2,4-dichloro substitution in the target compound increases electrophilicity compared to mono-chloro analogs (e.g., ), enhancing reactivity in nucleophilic substitution reactions. Carboxylic Acid vs. Esters: The free carboxylic acid in the target compound improves water solubility relative to esterified analogs (e.g., ), though ester prodrugs may offer better membrane permeability.
Biological Activity: The thiophene-linked derivative 19a () exhibits potent antitumor activity, highlighting the importance of extended conjugation and heteroaromatic substituents. Chlorinated derivatives (e.g., ) may share antimicrobial properties, as seen in quinolones like piromidic acid ().
Synthetic Utility: The target compound’s carboxylic acid group enables facile derivatization into amides or esters, similar to strategies used for 20a and 20c (). Dimethylamino-substituted analogs () demonstrate the role of basic groups in enhancing solubility for drug formulations.
Biological Activity
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its effects on various cellular processes and its potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 202.04 g/mol
- CAS Number : 1060815-86-2
Biological Activity Overview
Research indicates that 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
Anticancer Activity
Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain derivatives showed IC values ranging from 29 to 59 µM against different cancer cells. Notably, one derivative was identified as a potent inhibitor of several key enzymes involved in cancer progression, including EGFR and VEGFR2, with IC values comparable to established tyrosine kinase inhibitors like sunitinib (IC = 261 nM) .
Table 1: Cytotoxicity of Selected Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 5k | HepG2 | 40 | Induces apoptosis via caspase activation |
| 5h | MDA-MB-231 | 50 | Cell cycle arrest |
| 5l | HeLa | 59 | Inhibition of angiogenesis |
The mechanism underlying the anticancer activity involves the induction of apoptosis and cell cycle arrest. Specifically, treatment with these compounds has been shown to increase the expression of pro-apoptotic proteins such as caspase-3 and Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2. Molecular docking studies suggest that these compounds bind similarly to known inhibitors at the active sites of target enzymes .
Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Research indicates that derivatives exhibit significant inhibition against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 5m | Staphylococcus aureus | 24 |
| 5n | Escherichia coli | 22 |
| 5o | Pseudomonas aeruginosa | 21 |
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study explored the effects of a specific derivative on HepG2 cells. The results indicated a significant increase in apoptosis rates from 0.29% in control cells to approximately 9.74% in treated cells after exposure to the compound . Furthermore, the study highlighted the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic markers. -
Case Study on Antimicrobial Properties :
Another investigation evaluated the antimicrobial efficacy of various derivatives against clinical strains. The results showed promising antibacterial activity with notable zones of inhibition against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves a multi-step approach starting with a pyrrolo[2,3-d]pyrimidine core. Key steps include:
- Chlorination : Use POCl₃ or SOCl₂ under reflux to introduce chlorine at positions 2 and 4.
- Carboxylic Acid Functionalization : Esterification (e.g., isopropyl or ethyl esters) followed by selective hydrolysis to regenerate the free acid.
- Optimization : Adjust reaction temperature (e.g., 80–100°C for chlorination), solvent systems (anhydrous DMF or THF), and stoichiometry (1.5–2.0 equivalents of chlorinating agents). Purification via silica gel chromatography or recrystallization yields 70–95% purity. Analogous compounds report yields up to 95% when using column chromatography .
Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- 1H/13C NMR : Confirm the pyrrolo[2,3-d]pyrimidine core and substituents. For example, the methyl group at position 5 shows a singlet near δ 2.5 ppm in 1H NMR, while the carboxylic acid proton appears as a broad peak at δ 12–13 ppm .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₉H₇Cl₂N₃O₂: 276.99).
- HPLC : Ensure purity (>95% using C18 columns with acetonitrile/water gradients).
- Melting Point : Decomposition temperatures >200°C indicate thermal stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibitory activity?
- Methodological Answer :
- Substituent Variation : Modify positions 2, 4, 5, and 6. For example:
- Replace Cl with Br or F to assess halogen effects on binding.
- Introduce aryl or alkyl groups at position 6 to enhance hydrophobic interactions.
- Assays : Use kinase inhibition assays (e.g., ADP-Glo™) with ATP competition. IC₅₀ values for analogous compounds range from 10–500 nM against kinases like EGFR .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with kinase active sites. Cl substituents at positions 2 and 4 show stronger hydrogen bonding with hinge regions .
Q. What strategies address low aqueous solubility during biological testing?
- Methodological Answer :
- Prodrug Design : Synthesize methyl or ethyl esters (e.g., ethyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate) that hydrolyze in vivo.
- Salt Formation : Convert the carboxylic acid to a sodium salt for improved solubility (e.g., 5–10 mg/mL in PBS).
- Co-Solvents : Use DMSO (≤1% v/v) in assay buffers, validated by cytotoxicity controls. Studies show ester derivatives improve solubility 3–5× compared to the free acid .
Q. How can conflicting IC₅₀ values across kinase assays be resolved?
- Methodological Answer :
- Standardization : Use consistent ATP concentrations (e.g., 10 µM) and recombinant kinase isoforms.
- Orthogonal Validation : Pair biochemical assays with surface plasmon resonance (SPR) to measure binding kinetics (e.g., Kd values).
- Meta-Analysis : Compare data across studies, adjusting for variables like pH (7.4 vs. 7.0) or ionic strength. For example, discrepancies in EGFR inhibition may arise from varying Mg²⁺ concentrations .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
